

# spectroscopic analysis of (2aminophenyl)thiourea (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Thiourea, (2-aminophenyl)
Cat. No.: B15314242

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# Spectroscopic Profiling of (2aminophenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (2-aminophenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected spectroscopic characteristics based on its structure, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the fundamental experimental protocols for acquiring such spectra, offering a foundational understanding for researchers in drug development and related scientific fields.

### **Molecular Structure and Spectroscopic Overview**

(2-aminophenyl)thiourea possesses a unique molecular architecture, incorporating a phenyl ring with an amino substituent and a thiourea functional group. This combination of an aromatic system and multiple heteroatoms gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and the study of its chemical interactions.

The expected spectroscopic data for (2-aminophenyl)thiourea is summarized below. This data is compiled based on the analysis of its constituent functional groups and comparison with structurally related compounds.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (2-aminophenyl)thiourea, both <sup>1</sup>H and <sup>13</sup>C NMR are invaluable for structural confirmation.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of (2-aminophenyl)thiourea is expected to show distinct signals for the aromatic protons and the protons of the amino and thiourea groups. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Expected <sup>1</sup>H NMR Data for (2-aminophenyl)thiourea

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.5	m	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
~ 6.8	br s	2H	Amino group (-NH <sub>2</sub> )
~ 8.5	br s	1H	Thiourea (-NH-)
~ 7.8	br s	2H	Thiourea (-NH2)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. "m" denotes a multiplet and "br s" denotes a broad singlet.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum is typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.

Table 2: Expected <sup>13</sup>C NMR Data for (2-aminophenyl)thiourea



Chemical Shift (δ, ppm)	Assignment
~ 183	C=S (Thiourea)
~ 145	C-NH <sub>2</sub> (Aromatic)
~ 130	C-NH (Aromatic)
~ 128	Aromatic CH
~ 125	Aromatic CH
~ 120	Aromatic CH
~ 118	Aromatic CH

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (2-aminophenyl)thiourea will exhibit characteristic absorption bands for its amino, thiourea, and aromatic moieties.

Table 3: Expected IR Absorption Bands for (2-aminophenyl)thiourea



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium	N-H stretching (primary amine)
3200 - 3100	Medium	N-H stretching (thiourea)
3100 - 3000	Weak	C-H stretching (aromatic)
1620 - 1580	Strong	N-H bending (primary amine)
1600 - 1450	Medium-Strong	C=C stretching (aromatic)
1550 - 1480	Strong	N-H bending / C-N stretching (thiourea)
1350 - 1250	Strong	C=S stretching (thiourea)
850 - 750	Strong	C-H out-of-plane bending (aromatic)

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For (2-aminophenyl)thiourea ( $C_7H_9N_3S$ ), the molecular weight is approximately 167.24 g/mol .

Table 4: Expected Mass Spectrometry Data for (2-aminophenyl)thiourea

m/z	Interpretation
168.05899	[M+H] <sup>+</sup> (Protonated molecule)[1]
167.05116	[M] <sup>+</sup> (Molecular ion)[1]
150.04897	[M+H-H <sub>2</sub> O] <sup>+</sup> (Loss of water from protonated molecule)[1]

Note: The fragmentation pattern can vary depending on the ionization technique used.

# **Experimental Protocols**



The following sections provide generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

#### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve 5-10 mg of (2-aminophenyl)thiourea in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- · Data Acquisition:
  - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
    include the spectral width, acquisition time, relaxation delay, and number of scans.
  - For <sup>13</sup>C NMR, use a proton-decoupled pulse sequence. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time are typically required compared to <sup>1</sup>H NMR.[2]
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
   Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

#### Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

- Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Sample Application: Place a small amount of solid (2-aminophenyl)thiourea directly onto the ATR crystal.



- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).
- Data Processing: The software will automatically subtract the background spectrum. The
  resulting spectrum will show the absorbance or transmittance of the sample as a function of
  wavenumber.

#### **Mass Spectrometry**

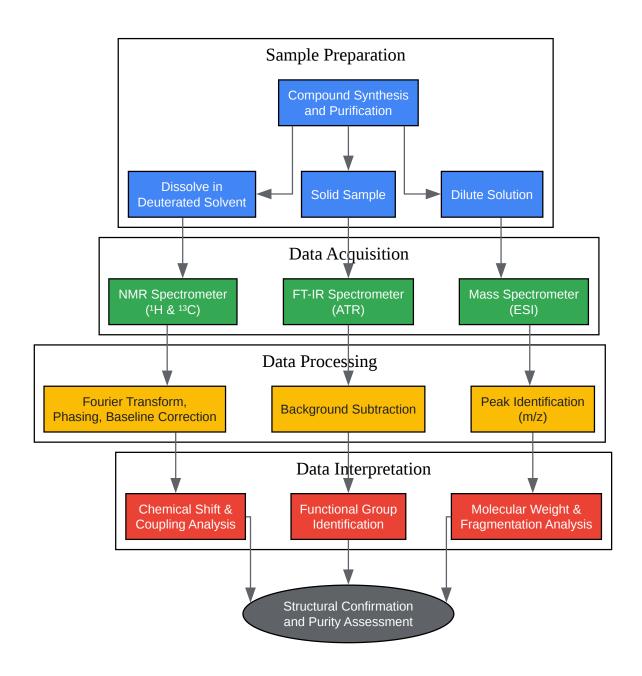
Electrospray Ionization (ESI) Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of (2-aminophenyl)thiourea (typically 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile.[3] The solution may be infused directly into the mass spectrometer or introduced via liquid chromatography.
- Instrument Setup: Set the ESI source parameters, including the capillary voltage, nebulizing
  gas pressure, and drying gas flow rate and temperature.
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a specified mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak ([M]<sup>+</sup> or [M]<sup>-</sup>) and any adducts (e.g., [M+H]<sup>+</sup>, [M+Na]<sup>+</sup>). If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

### **Workflow for Spectroscopic Analysis**

The general workflow for the comprehensive spectroscopic analysis of a compound like (2-aminophenyl)thiourea is illustrated in the diagram below. This process ensures a systematic approach from sample handling to data interpretation and structural confirmation.





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Caption: Workflow for the spectroscopic analysis of (2-aminophenyl)thiourea.

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